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Compound Name: Erucyl methane sulfonate

Cat. No.: B7803971 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR)

spectroscopy for the structural confirmation of erucyl methanesulfonate. While direct,

comprehensive NMR spectral data for erucyl methanesulfonate is not readily available in

published literature, this document synthesizes data from structurally related compounds to

offer a reliable predictive guide. We will compare expected NMR data with that of alternative

analytical techniques and provide detailed experimental protocols.

Introduction to Erucyl Methanesulfonate
Erucyl methanesulfonate is the ester of erucic acid and methanesulfonic acid, with the

chemical formula C₂₃H₄₆O₃S.[1] It belongs to the class of long-chain alkyl methanesulfonates.

[2] These compounds are of interest for their potential applications as surfactants and in

chemical synthesis.[2][3] Accurate structural confirmation is critical for ensuring purity and for

structure-activity relationship studies. NMR spectroscopy, alongside other techniques like

Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS), is a

cornerstone for the unambiguous elucidation of such molecular structures.[3][4]
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The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for erucyl

methanesulfonate. These predictions are based on known chemical shifts of the erucyl group

from similar long-chain compounds and the methanesulfonate moiety from short-chain alkyl

methanesulfonates.[3][5][6][7]

Table 1: Predicted ¹H NMR Chemical Shifts for Erucyl Methanesulfonate in CDCl₃

Assignment
Predicted Chemical

Shift (ppm)
Multiplicity Notes

CH₃-S ~ 3.0 Singlet

Characteristic peak for

the methyl group of

the methanesulfonate

ester.

-O-CH₂- ~ 4.2 Triplet

Methylene group

directly attached to

the sulfonate oxygen,

expected to be

deshielded.

-CH=CH- ~ 5.3 Multiplet
Olefinic protons of the

erucyl chain.

-CH₂- adjacent to -

CH=CH-
~ 2.0 Multiplet

Allylic methylene

protons.

-(CH₂)n- 1.2 - 1.4 Broad Multiplet

Bulk methylene

groups of the long

alkyl chain.

Terminal -CH₃ ~ 0.9 Triplet
Terminal methyl group

of the erucyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts for Erucyl Methanesulfonate in CDCl₃
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Assignment
Predicted Chemical Shift

(ppm)
Notes

CH₃-S ~ 38

Characteristic peak for the

methyl carbon of the

methanesulfonate.

-O-CH₂- ~ 68
Methylene carbon attached to

the sulfonate oxygen.

-CH=CH- ~ 130 Olefinic carbons.

-(CH₂)n- 22 - 32
Bulk methylene carbons of the

alkyl chain.

Terminal -CH₃ ~ 14 Terminal methyl carbon.

Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, a comprehensive analysis often involves

complementary techniques.

Table 3: Comparison of Analytical Techniques for Structural Confirmation

Technique Information Provided Advantages Limitations

NMR Spectroscopy

Detailed carbon-

hydrogen framework,

connectivity,

stereochemistry.[8]

Unambiguous

structure elucidation,

non-destructive.

Lower sensitivity

compared to MS,

requires higher

sample concentration.

FT-IR Spectroscopy

Presence of functional

groups (e.g., S=O, C-

O, C=C).[3]

Fast, simple sample

preparation, provides

a molecular

"fingerprint".

Does not provide

detailed connectivity

information.

Mass Spectrometry

Molecular weight and

fragmentation

patterns.[4]

High sensitivity,

provides molecular

formula with high-

resolution MS.

Isomeric

differentiation can be

challenging without

tandem MS.
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Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of erucyl methanesulfonate is as

follows:

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.6-0.7

mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (0 ppm).

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[9]

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and 16-

32 scans for good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a

larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[10]

Visualization of the Structural Confirmation
Workflow
The following diagram illustrates a typical workflow for the structural confirmation of a

synthesized compound like erucyl methanesulfonate.
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Workflow for Structural Confirmation of Erucyl Methanesulfonate
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Click to download full resolution via product page

Caption: Workflow for the synthesis and structural confirmation of erucyl methanesulfonate.

In conclusion, while a dedicated experimental NMR dataset for erucyl methanesulfonate is not

publicly available, a robust structural confirmation can be achieved by leveraging predictive

data from analogous compounds and employing a multi-technique analytical approach. NMR

spectroscopy remains the most powerful single technique for providing a detailed and

unambiguous structural elucidation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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